![molecular formula C6H13NO3 B14706686 2-Methyl-2-[(methylcarbamoyl)peroxy]propane CAS No. 20550-68-9](/img/structure/B14706686.png)
2-Methyl-2-[(methylcarbamoyl)peroxy]propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-[(methylcarbamoyl)peroxy]propane is an organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a peroxy group, which makes it highly reactive and useful in various chemical processes.
準備方法
The synthesis of 2-Methyl-2-[(methylcarbamoyl)peroxy]propane typically involves the reaction of 2-methylpropane with methyl isocyanate and hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxy group. Industrial production methods often involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
化学反応の分析
2-Methyl-2-[(methylcarbamoyl)peroxy]propane undergoes various types of chemical reactions, including:
Oxidation: The peroxy group in the compound makes it a strong oxidizing agent. It can oxidize various organic substrates, leading to the formation of alcohols, ketones, and carboxylic acids.
Reduction: Under specific conditions, the compound can be reduced to form 2-methyl-2-(methylcarbamoyl)propane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxy group is replaced by other nucleophiles such as halides or amines.
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substrates involved.
科学的研究の応用
2-Methyl-2-[(methylcarbamoyl)peroxy]propane has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the formation of alcohols and ketones from alkenes and alkynes.
Biology: The compound is used in biochemical studies to investigate the effects of oxidative stress on biological systems.
Industry: The compound is used in the production of polymers and other industrial chemicals, where its reactivity is harnessed to initiate polymerization reactions.
作用機序
The mechanism of action of 2-Methyl-2-[(methylcarbamoyl)peroxy]propane involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
2-Methyl-2-[(methylcarbamoyl)peroxy]propane can be compared with other peroxy compounds, such as:
Methyl peroxy radical (CH3O2): Similar in its oxidizing properties but differs in its molecular structure and reactivity.
Acetyl peroxy radical (CH3C(O)O2): Another peroxy compound with distinct reactivity and applications.
2-Methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime: Shares some structural similarities but has different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of a peroxy group with a methylcarbamoyl moiety, which imparts distinct reactivity and applications in various fields.
特性
CAS番号 |
20550-68-9 |
|---|---|
分子式 |
C6H13NO3 |
分子量 |
147.17 g/mol |
IUPAC名 |
tert-butyl N-methylcarbamoperoxoate |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)10-9-5(8)7-4/h1-4H3,(H,7,8) |
InChIキー |
ASICVHCFYHTBIZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OOC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


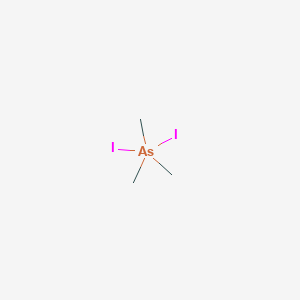
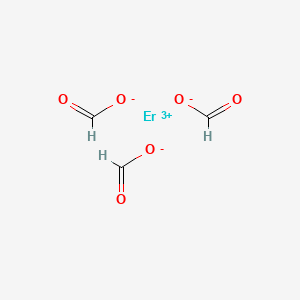
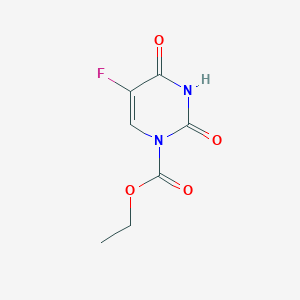
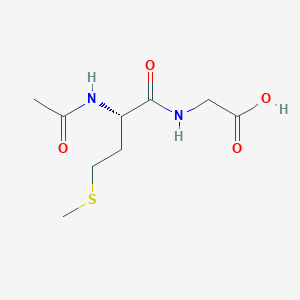
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)
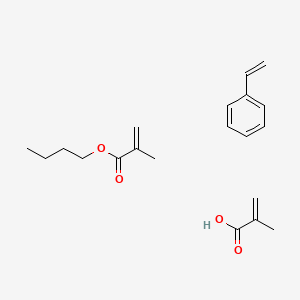
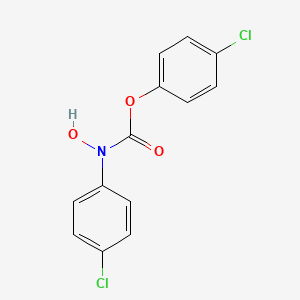
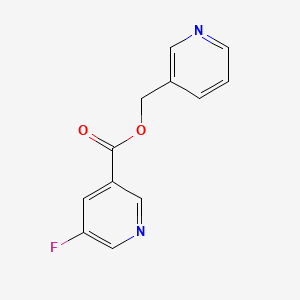
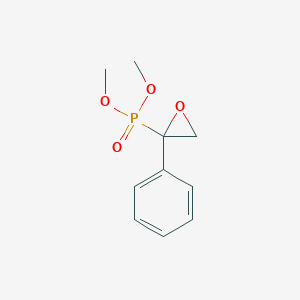
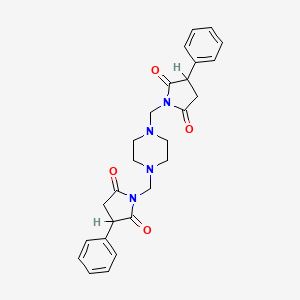

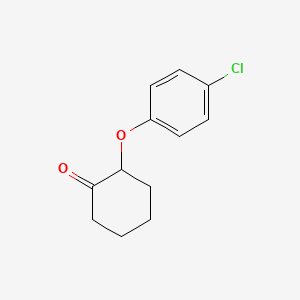
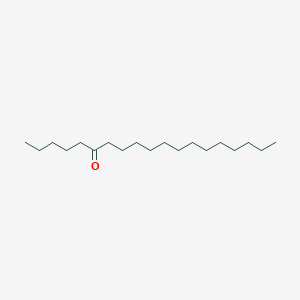
![2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione](/img/structure/B14706678.png)
